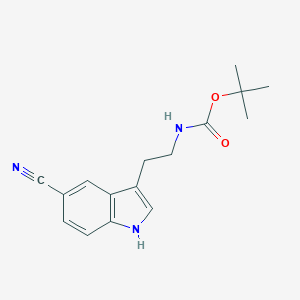
N,N-dibutylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutylpyridine-3-carboxamide, also known as DBPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of pyridine carboxamides and is commonly used as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N,N-dibutylpyridine-3-carboxamide is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes can then be used in various applications such as catalysis and sensing.
Biochemical and Physiological Effects:
N,N-dibutylpyridine-3-carboxamide has been shown to have low toxicity and is generally considered safe for use in scientific research. However, its long-term effects on human health are not well understood, and further studies are needed to determine its potential hazards.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dibutylpyridine-3-carboxamide has several advantages for use in lab experiments, including its high yield and purity, low toxicity, and wide range of applications. However, its limitations include its limited solubility in water and its potential reactivity with other chemicals.
Direcciones Futuras
There are several future directions for research on N,N-dibutylpyridine-3-carboxamide, including its use in the development of new drugs, its potential applications in catalysis and sensing, and its use as a chiral auxiliary in asymmetric synthesis. Further studies are also needed to determine its potential hazards and long-term effects on human health.
Conclusion:
In conclusion, N,N-dibutylpyridine-3-carboxamide is a versatile compound with a wide range of scientific research applications. Its synthesis method is straightforward, and its purity and yield are typically high. N,N-dibutylpyridine-3-carboxamide has several advantages for use in lab experiments, including its low toxicity and wide range of applications. However, further studies are needed to determine its potential hazards and long-term effects on human health.
Métodos De Síntesis
The synthesis of N,N-dibutylpyridine-3-carboxamide involves the reaction between pyridine-3-carboxylic acid and butylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N,N-dibutylpyridine-3-carboxamide. The yield of this reaction is typically high, and the purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N,N-dibutylpyridine-3-carboxamide has a wide range of scientific research applications, including its use as a ligand in coordination chemistry, as a chiral auxiliary in asymmetric synthesis, and as a catalyst in organic reactions. N,N-dibutylpyridine-3-carboxamide has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
71653-51-5 |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
N,N-dibutylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-10-16(11-6-4-2)14(17)13-8-7-9-15-12-13/h7-9,12H,3-6,10-11H2,1-2H3 |
Clave InChI |
JLMPLJUDFDESPF-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CN=CC=C1 |
SMILES canónico |
CCCCN(CCCC)C(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrochloride](/img/structure/B178289.png)
![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B178292.png)




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)






